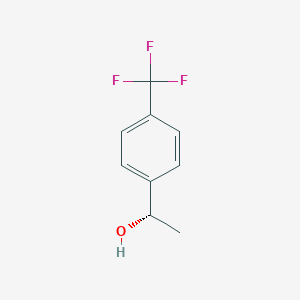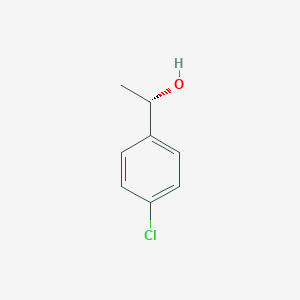
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pentanoic acid, which is a five-carbon chain carboxylic acid. The presence of the benzyloxy carbonyl amino group and the propanamido group suggests that it might be a peptide or a peptide-like compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amino and carboxylic acid functional groups .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique
Antioxidant, Antimicrobial, and Cytotoxic Activity
Carboxylic acids derived from plants exhibit significant biological activities. A study compared the structural differences of selected carboxylic acids, such as benzoic acid (BA), cinnamic acid (CinA), and others, to understand their effect on antioxidant, antimicrobial, and cytotoxic activity. The study found that the antioxidant activity was highest in rosmarinic acid (RA), followed by others in a descending order. The antimicrobial properties varied based on microbial strain and experimental conditions, with CFA and CinA showing the highest antimicrobial activity. Cytotoxic potential seemed influenced by the presence of hydroxyl groups and the carboxyl group's role in chelating endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).
Formation and Mitigation of Methylglyoxal in Foods
Methylglyoxal, a reactive carbonyl compound found in thermally processed foods, is derived from sugar degradation and lipid oxidation. It can form various aroma compounds by reacting with amino acids and is a precursor for generating toxins like advanced glycation end products. The study emphasizes the importance of amino acids and phenolic compounds in mitigating methylglyoxal in foods and highlights the need for further investigation into the absorption, metabolism, and toxicology of dietary methylglyoxal-phenolic adducts (Zheng et al., 2020).
Degradation and Stability of Nitisinone
Nitisinone (NTBC), initially developed as a herbicide, is now used medically for treating hepatorenal tyrosinemia. Research has focused more on its medical applications rather than its stability and degradation pathways. A study using liquid chromatography and mass spectrometry (LC-MS/MS) demonstrated that nitisinone's stability increased with the pH of the solution. The study identified two major products of NTBC degradation and emphasized the importance of understanding these properties for better comprehension of the risks and benefits of its medical application (Barchańska et al., 2019).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
The study reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting the influence of the availability of coordination positions at Sn and the occurrence of stable ligand–Sn bonds, such as Sn–N and Sn–S. The presence of a higher number of carbon atoms in the organotin moiety was noted for its antitumor activity and cytotoxicity. The research suggested a complex relationship between the organic groups attached to the tin atom and the ligands, playing a secondary role in the biological activity of these compounds (Ali et al., 2018).
Mécanisme D'action
Target of Action
Z-ALA-LEU-OH, also known as (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid, is a peptide compound. Peptides are known to interact with a wide range of targets in the body, including enzymes, receptors, and other proteins
Mode of Action
It’s known that peptides generally interact with their targets through binding at the active site, leading to changes in the target’s function . The exact interaction between Z-ALA-LEU-OH and its targets would depend on the specific biochemical properties of both the peptide and the target.
Biochemical Pathways
Peptides like z-ala-leu-oh can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
They are typically absorbed into the body through injection, distributed throughout the body’s tissues, metabolized by enzymes, and excreted through the kidneys .
Result of Action
Peptides like z-ala-leu-oh can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action of Z-ALA-LEU-OH can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQTWFBFEXBEQX-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

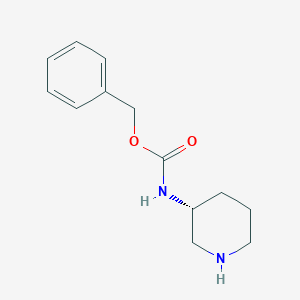
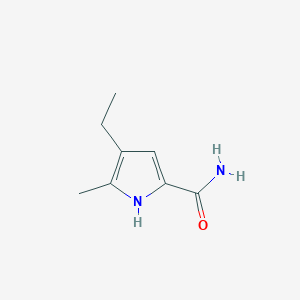
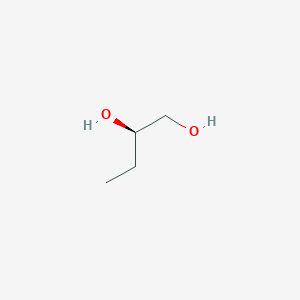
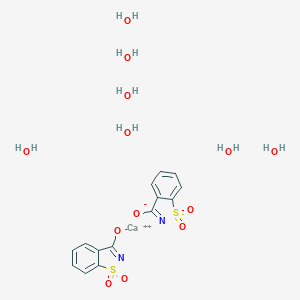



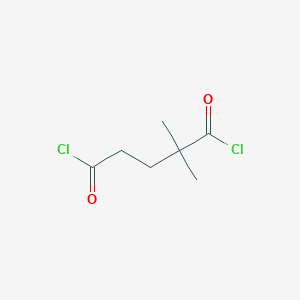

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
